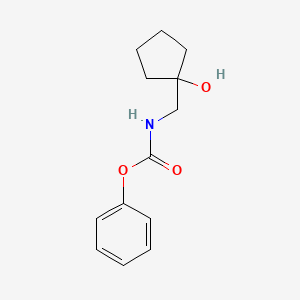

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl ((1-hydroxycyclopentyl)methyl)carbamate is an organic compound. It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR . Carbamates are useful protecting groups for amines .

Synthesis Analysis

Carbamates can be synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Chemical Reactions Analysis

Carbamates are involved in various chemical reactions. For instance, they can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .科学的研究の応用

Characterization in Bacterial Lipopolysaccharides

Phenylisocyanate derivatives, such as Phenyl ((1-hydroxycyclopentyl)methyl)carbamate, have been utilized to quantitatively esterify free hydroxyl groups of 3-hydroxyalkanoic ester residues in lipid A moieties of lipopolysaccharide (LPS) isolated from Rhizobium trifolii. These ester derivatives are stable under conditions used for GC-MS analysis, aiding in the identification of specific hydroxy fatty acids linked through the 3-hydroxyl group in bacterial LPS, demonstrating their utility in bacterial component analysis (Hollingsworth & Dazzo, 1988).

Synthesis and Evaluation as Antineoplastic Agents

This compound derivatives have been synthesized and evaluated for their potential as antineoplastic agents. A study involving the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives explored the antileukemic activity of these compounds, though none showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

Monitoring of Herbicide Metabolism

The metabolism of Phenmedipham, a herbicide, produces metabolites including methyl-N-(3-hydroxyphenyl)-carbamate, indicating the role of carbamate derivatives in environmental and biological monitoring of herbicide use and its metabolic impacts. This underscores their importance in agricultural chemical research (Schettgen, Weiss, & Angerer, 2001).

Development of Synthetic Methods

Synthetic methodologies have been developed for creating 1,4-dihydropyridines bearing a carbamate moiety, showcasing the versatility of phenyl carbamate derivatives in organic synthesis. This highlights their use in creating complex organic molecules with potential pharmacological applications (Habibi, Zolfigol, & Safaee, 2013).

Catalytic Applications in Green Chemistry

The synthesis of methyl N-phenyl carbamate from aniline and methyl formate offers a green chemistry approach to creating valuable intermediates for the production of methylene diphenyl diisocyanate (MDI), showcasing the application of carbamate derivatives in sustainable chemical processes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

作用機序

将来の方向性

Carbamates have wide applications in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of carbamates .

特性

IUPAC Name |

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKPTBMMWOMUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)

![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)

![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)